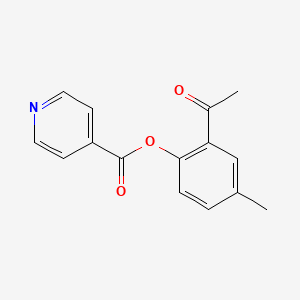![molecular formula C20H29ClN2O4 B5655752 3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5655752.png)
3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of structurally complex molecules often involves multi-step chemical reactions, regiospecific manipulations, and the application of spectroscopic techniques for structure elucidation. While the specific synthesis path for the mentioned compound is not directly available, similar compounds have been synthesized through regiospecific reactions and characterized using single-crystal X-ray analysis to unambiguously determine their structure (Kumarasinghe et al., 2009). Synthesis routes often involve the aminomethylation of precursor molecules, followed by reduction and functional group transformations to achieve the desired molecular architecture (Papoyan et al., 2011).
Molecular Structure Analysis
The molecular structure of complex organic compounds is pivotal for understanding their chemical behavior and potential applications. The structural analysis typically involves X-ray crystallography, which provides detailed information about molecular conformation, stereochemistry, and intermolecular interactions. Such analysis reveals conformational differences and unique molecular arrangements that are crucial for the compound's properties and reactivity (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are influenced by its functional groups and molecular structure. For instance, the presence of morpholine and piperidine rings can impart specific reactivity patterns, such as susceptibility to nucleophilic substitution reactions or interactions with biological targets. The synthesis and properties of related compounds have demonstrated pronounced anticonvulsive and some peripheral n-cholinolytic activities, indicating the potential for diverse chemical reactivity and biological interactions (Papoyan et al., 2011).
Physical Properties Analysis
The physical properties of chemical compounds, including melting point, boiling point, solubility, and crystal structure, are essential for their practical application and handling. These properties are determined by the compound's molecular structure and intermolecular forces. The crystal structure analysis provides insights into the solid-state arrangement and potential implications for solubility and stability (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for chemical transformations, are central to understanding a compound's applications. These properties are influenced by the molecular structure, presence of reactive functional groups, and stereochemistry. Investigations into similar compounds have explored their antifungal and antiradical activities, showcasing the potential chemical properties that could be expected for the compound (Zhou et al., 2013).
Propiedades
IUPAC Name |
(3-chloro-4-methoxyphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O4/c1-26-19-5-4-15(13-17(19)21)20(25)23-7-6-18(16(14-23)3-2-10-24)22-8-11-27-12-9-22/h4-5,13,16,18,24H,2-3,6-12,14H2,1H3/t16-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDIGVIVOQLAO-AEFFLSMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C(C2)CCCO)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4,6-dimethylpyridin-2-yl)benzyl]morpholine](/img/structure/B5655674.png)
![ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5655681.png)

![4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B5655688.png)
![1-cyclopropyl-4-{[(5,6-dimethylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5655694.png)
![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5655702.png)
![[(3aS*,9bS*)-2-(2-methyl-6-propylpyrimidin-4-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5655708.png)
![N-[4-(benzyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5655711.png)
![3-[3-nitro-5-(phenylthio)phenoxy]pyridine](/img/structure/B5655721.png)
![N-[rel-(3R,4S)-1-(4-cyclopentyl-2-pyrimidinyl)-4-cyclopropyl-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5655737.png)
![9-[3-(3-fluorophenyl)propanoyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655738.png)
![1-cyclopentyl-N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5655746.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide](/img/structure/B5655749.png)
![2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5655756.png)